3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-16-5-2-4-14(9-16)18(21)20-11-13-8-15(12-19-10-13)17-6-3-7-23-17/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHCXLQWMGWKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- IUPAC Name : 3-(4-methylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
- Molecular Formula : C20H20N2OS2
- Molecular Weight : 372.51 g/mol
The presence of methylthio and thiophene moieties suggests potential interactions with biological targets, including enzymes and receptors.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Preparation of Core Structures : The synthesis begins with the formation of the 4-(methylthio)phenyl and 5-(thiophen-2-yl)pyridin-3-yl moieties.
- Amide Bond Formation : Coupling these structures through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common.
- Optimization for Industrial Production : Continuous flow reactors may be employed to enhance yield and efficiency in large-scale production.
The biological activity of 3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : It could interact with various receptors, altering signaling pathways critical for cellular responses.
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited antiviral effects against various viruses, suggesting potential applications in antiviral drug development .
- Cancer Research : Compounds with similar structures have been evaluated for their efficacy in inhibiting cancer cell proliferation. For instance, benzamide derivatives showed significant antitumor effects in clinical settings .
- Neuroprotective Effects : Some studies indicate that compounds containing thiophene rings may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease therapies .
Comparative Analysis
The following table summarizes the biological activities of 3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide compared to similar compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H16N2OS2
- Molecular Weight : 340.46 g/mol
- IUPAC Name : 3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
The structure includes a methylthio group, a thiophene ring, and a pyridine moiety, which contribute to its unique properties and biological activities.
Medicinal Chemistry
3-(Methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has shown promise as a pharmaceutical candidate. Its structural components suggest potential interactions with biological targets, particularly in the following areas:
- Antiviral Activity : Research indicates that related compounds exhibit activity against viruses such as H5N1 and SARS-CoV-2. The incorporation of thiophene and pyridine rings enhances bioactivity by increasing lipophilicity and facilitating cellular uptake .
- Inflammasome Inhibition : Preliminary studies suggest that this compound may inhibit the NLRP3 inflammasome, a crucial component in inflammation and immune response. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
In vitro studies have demonstrated various biological activities associated with this compound:
- Antimicrobial Properties : Related compounds have been evaluated for antibacterial and antifungal activities. The presence of the thiophene ring is believed to enhance these effects through mechanisms involving membrane disruption or enzyme inhibition .
| Compound | Activity | IC50 (μM) | Comments |
|---|---|---|---|
| Compound A | Antiviral | 0.91 | Highly selective NLRP3 inhibitor |
| Compound B | Antimicrobial | Not specified | Exhibited cytotoxicity at higher concentrations |
Materials Science
The unique structural features of 3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide make it suitable for applications in materials science:
- Organic Electronics : The compound can be utilized in the development of organic semiconductors due to its electronic properties derived from the conjugated system formed by the thiophene and pyridine rings. These materials are essential for fabricating devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
Case Study 1 : A study focused on synthesizing derivatives of benzamides demonstrated that modifications similar to those present in 3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide resulted in enhanced binding affinities for specific biological targets, indicating potential for drug development .
Case Study 2 : Research on the inhibition of the NLRP3 inflammasome revealed that compounds with structural similarities to this benzamide exhibited significant anti-inflammatory effects in preclinical models, suggesting its utility in treating conditions like rheumatoid arthritis or other inflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Core Benzamide Derivatives with Heterocyclic Substituents
Impact of Substituents on Properties
- Methylthio (-SMe) vs.
- Thiophene vs. Oxadiazole: Thiophene’s electron-rich nature may enhance π-π stacking in biological targets, while oxadiazole (compound 25 ) offers hydrogen-bond acceptor sites for enzyme interactions .
- Pyridine vs. Thiazole: Pyridine in the target compound provides a basic nitrogen for solubility, whereas thiazole (compound 4a ) contributes to metabolic stability .
Q & A
Basic: What are the recommended synthetic routes for 3-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between 3-(methylthio)benzoic acid derivatives and the amine group of (5-(thiophen-2-yl)pyridin-3-yl)methanamine, using coupling agents like HATU or EDC in dimethylformamide (DMF) .
- Heterocyclic coupling (e.g., Suzuki-Miyaura cross-coupling) to introduce the thiophene moiety, optimized with palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to reduce reaction time .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Key optimizations : - Solvent selection (e.g., THF for polar intermediates, DMF for coupling reactions).
- Temperature control (e.g., 80–100°C for cross-coupling).
- Catalytic efficiency screening (e.g., Pd/C vs. Pd(OAc)₂) .
Advanced: How can researchers resolve contradictions in reported inhibitory activities of similar benzamide derivatives against PI3K isoforms?
Methodological Answer:
Contradictions in bioactivity data often arise from:
- Isoform selectivity : Use isoform-specific PI3K enzymatic assays (e.g., α, β, γ, δ) with recombinant proteins to quantify IC₅₀ values .
- Structural analysis : Compare binding modes via X-ray crystallography or molecular docking (e.g., Schrödinger Suite) to identify critical interactions (e.g., hydrogen bonds with pyridine N or methylthio groups) .
- Meta-analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify outliers caused by assay variability (e.g., ATP concentration differences) .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene substitution pattern) and amide bond integrity. Aromatic protons in the pyridine and thiophene rings appear at δ 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+ at m/z 367.1).
- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and methylthio S-C vibrations (~700 cm⁻¹) .
- HPLC-PDA : Purity assessment using C18 columns (≥95% purity threshold) with UV detection at 254 nm .
Advanced: What strategies determine the electrophilic aromatic substitution reactivity of the thiophene ring under varying conditions?
Methodological Answer:
- Directing group analysis : The electron-rich thiophene undergoes electrophilic substitution at the α-position. Use nitration (HNO₃/H₂SO₄) or halogenation (NBS) to probe reactivity, monitored by LC-MS .
- Kinetic studies : Compare reaction rates in protic (e.g., acetic acid) vs. aprotic solvents (e.g., DCM) to assess solvent effects.
- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites .
Basic: What are key considerations for designing stable formulations for in vitro biological testing?
Methodological Answer:
- Solubility : Pre-screen in DMSO (stock solutions ≤10 mM) and dilute in PBS or cell culture media (≤0.1% DMSO final) to avoid cytotoxicity .
- Stability : Conduct accelerated stability studies (4°C, -20°C, RT) with periodic HPLC analysis to detect degradation (e.g., hydrolysis of the amide bond) .
- Buffer compatibility : Avoid high-pH conditions (>8.0) that may hydrolyze the methylthio group .
Advanced: How can computational chemistry predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolite prediction : Tools like MetaSite or GLORY identify likely Phase I/II metabolites (e.g., oxidation of methylthio to sulfoxide) .
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to assess potential drug-drug interactions .
- Toxicity profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., thiophene rings) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Analog synthesis : Systematically modify substituents (e.g., replace methylthio with sulfonyl or halogens) and test inhibitory activity .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors from active/inactive analogs .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for virtual analogs to prioritize synthesis .
Basic: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
Methodological Answer:
- Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases at 1 µM .
- Cellular assays : Measure antiproliferative effects in cancer lines (e.g., MCF-7, HCT-116) via MTT assays, correlating with PI3K/Akt pathway inhibition (Western blot for p-Akt) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s binding mode?
Methodological Answer:
- Co-crystallization : Soak the compound with purified PI3Kγ and solve the structure via X-ray diffraction (2.0–2.5 Å resolution) .
- Electron density analysis : Refine models (e.g., PHENIX) to confirm key interactions (e.g., benzamide carbonyl with Lys833) .
- Mutagenesis validation : Engineer PI3K mutants (e.g., Asp841Ala) to test predicted binding contacts .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles for powder handling .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic solvents (e.g., DMF, THF) .
- Waste disposal : Collect organic waste in designated containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
